4-(Cyclobutyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(Cyclobutyl)furan-2-boronic acid pinacol ester: is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid ester moiety. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclobutyl group: This step involves the alkylation of the furan ring with a cyclobutyl halide in the presence of a base.
Boronic acid ester formation: The final step involves the reaction of the furan derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The boronic ester moiety can be reduced to form the corresponding borane.
Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Oxygenated furans.
Reduction: Borane derivatives.
Substitution: Various substituted furans depending on the coupling partner.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide coupling partner.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
- 4-(Cyclopropyl)furan-2-boronic acid pinacol ester
- 4-(Cyclopentyl)furan-2-boronic acid pinacol ester
- 4-(Cyclohexyl)furan-2-boronic acid pinacol ester
Uniqueness:
- Steric Effects : The cyclobutyl group provides unique steric effects compared to other cycloalkyl groups, which can influence the reactivity and selectivity in chemical reactions.
- Electronic Effects : The electronic properties of the cyclobutyl group can also affect the overall reactivity of the compound.
Properties
IUPAC Name |
2-(4-cyclobutylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-11(9-16-12)10-6-5-7-10/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSWHDJRPGTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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